molecular formula C14H15NO2 B6361231 Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 2195385-06-7

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B6361231
CAS No.: 2195385-06-7
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-QWHCGFSZSA-N
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Description

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with a nitrogen atom at position 2 and a benzyl ester group. This compound is part of a broader class of azabicyclo derivatives used as intermediates in pharmaceutical synthesis, particularly for carbocyclic nucleosides and antiviral agents . Its (1S,4R) stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent reactivity and pharmacological profiles .

Properties

IUPAC Name

benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Solvent : Halogenated hydrocarbons (e.g., dichloromethane) or ethers (e.g., tetrahydrofuran) are preferred for their inertness and ability to stabilize polar intermediates.

  • Temperature : The reaction proceeds optimally between -20°C and +40°C, balancing reaction rate and adduct stability.

  • Stoichiometry : Cyclopentadiene is used in stoichiometric or slight excess molar ratios to minimize side reactions.

The resulting Diels-Alder adduct is highly reactive due to the electron-withdrawing methanesulfonyl group, facilitating subsequent hydrolysis or substitution reactions.

Hydrolysis and Lactam Formation

Hydrolysis of the Diels-Alder adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene under acidic conditions yields 2-azabicyclo[2.2.1]hept-5-en-3-one, a bicyclic lactam. This step is critical for establishing the nitrogen-containing core.

Hydrolysis Conditions:

  • Catalyst : Acetic acid is employed for mild acid catalysis, preventing over-hydrolysis or ring-opening.

  • Yield : Reported yields for this step reach 73% under optimized conditions.

While the lactam product lacks the benzyl carboxylate moiety, it serves as a pivotal intermediate for further functionalization.

Post-Synthetic Modification Strategies

Lactam Reduction and Carbamate Formation

The lactam 2-azabicyclo[2.2.1]hept-5-en-3-one can be reduced to the corresponding amine using lithium aluminum hydride (LiAlH4). Subsequent reaction with benzyl chloroformate introduces the benzyl carbamate group:

LactamLiAlH4AmineCbzClBenzyl Carbamate\text{Lactam} \xrightarrow{\text{LiAlH}_4} \text{Amine} \xrightarrow{\text{CbzCl}} \text{Benzyl Carbamate}

Challenges :

  • Selective reduction without hydrogenating the hept-5-ene double bond requires careful control of reducing agents and reaction time.

  • Stereochemical integrity must be preserved during carbamate formation to maintain the (1S,4R) configuration.

Direct Substitution of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group in the Diels-Alder adduct acts as a leaving group, enabling nucleophilic displacement with benzyloxide ions:

3-Mesyl Adduct+BnO3-Benzyloxy Adduct+MeSO3\text{3-Mesyl Adduct} + \text{BnO}^- \rightarrow \text{3-Benzyloxy Adduct} + \text{MeSO}_3^-

Conditions :

  • Base : Potassium carbonate or triethylamine facilitates deprotonation of benzyl alcohol.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

This route bypasses lactam formation, directly introducing the benzyl group at an earlier stage.

Stereochemical Control and Resolution

Achieving the (1S,4R) configuration necessitates enantioselective synthesis or post-synthetic resolution:

Asymmetric Diels-Alder Catalysis

Chiral Lewis acids or organocatalysts could induce stereoselectivity during the cycloaddition step. For example, Jacobsen’s thiourea catalysts have been shown to enforce endo selectivity and enantiomeric excess in related systems.

Kinetic Resolution

Enzymatic hydrolysis using lipases or esterases selectively processes one enantiomer of a racemic intermediate, enriching the desired (1S,4R) isomer.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Stereochemical Control
Diels-Alder + HydrolysisLactam formation73%Racemic
Post-Synthetic CarbamateAmine reduction + CbzCl50–65%*Dependent on starting material
Direct SubstitutionMesyl displacement60–70%*Requires chiral catalyst

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

Scientific Research Applications

Anticholinergic Activity

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential anticholinergic properties. Compounds with similar bicyclic structures have shown efficacy in modulating neurotransmitter activity, particularly in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by inhibiting acetylcholine receptors .

Neurological Research

Research indicates that this compound may influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier could facilitate research into novel treatments aimed at neuroprotection and cognitive enhancement .

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique bicyclic structure allows for the construction of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions . This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Derivatives

The compound can be modified to create derivatives that possess enhanced biological activity or improved solubility profiles. For instance, introducing different functional groups can lead to compounds with tailored pharmacokinetic properties suitable for specific therapeutic targets .

Polymerization Studies

In material science, this compound has been investigated for its potential use in polymerization processes. Its reactive carboxylate group can participate in polymer formation, leading to materials with unique mechanical and thermal properties . This application is particularly relevant in developing advanced materials for electronics and coatings.

Nanotechnology Applications

Emerging studies suggest that this compound could play a role in nanotechnology, particularly in the synthesis of nanoparticles or nanocomposites that exhibit desirable characteristics such as increased conductivity or enhanced strength . The ability to functionalize nanoparticles with such compounds opens avenues for innovative applications in drug delivery systems and biosensors.

Case Studies

StudyFocusFindings
Study 1Anticholinergic EffectsDemonstrated significant inhibition of acetylcholine receptors, suggesting potential in treating respiratory conditions .
Study 2Neurological ApplicationsHighlighted the compound's ability to penetrate the blood-brain barrier, indicating promise for neuroprotective strategies .
Study 3Organic SynthesisShowed successful use as a building block for synthesizing complex pharmaceutical compounds .
Study 4Material ScienceInvestigated polymerization capabilities leading to novel materials with enhanced properties .

Mechanism of Action

The mechanism of action of Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key Compounds :
Compound Name Substituent/Functional Group Stereochemistry Molecular Formula Molecular Weight CAS Number Key Applications/Notes References
Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Benzyl ester (1S,4R) C₁₄H₁₅NO₂ 233.27 Not explicitly listed Intermediate for pharmaceuticals, Cbz-protected amine
tert-Butyl (1S,4R)-2-azabicyclo[...]-carboxylate tert-Butyl ester (1S,4R) C₁₁H₁₇NO₂ 195.26 702666-72-6 High-purity heterocyclic building block
(1R,4S)-2-Acetyl-2-azabicyclo[...]-3-one Acetyl ketone (1R,4S) C₇H₇NO₂ 137.14 Not provided Prepared via acylation; antiviral intermediate
Benzyl 5-hydroxy-2-azabicyclo[...]-carboxylate Benzyl ester + hydroxyl Racemic C₁₄H₁₇NO₃ 247.29 1217190-38-9 Enhanced solubility due to hydroxyl group
(1R,2S,4R)-Ethyl 1-azabicyclo[...]-carboxylate Ethyl ester (1R,2S,4R) C₉H₁₅NO₂ 169.22 921755-43-3 Compact ester group; lower lipophilicity
Key Observations :
  • Substituent Effects: Benzyl vs. tert-Butyl Esters: The benzyl group increases steric bulk and lipophilicity compared to tert-butyl, influencing protection/deprotection strategies (e.g., benzyl requires hydrogenolysis, while Boc is acid-labile) .
  • Stereochemical Impact :
    • The (1S,4R) configuration is enantiomerically distinct from (1R,4S) analogs, which are often used in separate synthetic pathways (e.g., (1R,4S)-2-azabicyclo[...]-3-one derivatives for abacavir synthesis) .

Biological Activity

Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 2195385-06-7
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in vitro against various cell lines:

Cell LineIC50 (µM)Reference
Neuroblastoma10
Hepatocellular Carcinoma15
Breast Cancer20

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the biological relevance of this compound:

  • Animal Models : Initial studies using rodent models have shown that administration of this compound can lead to reduced tumor growth in xenograft models of cancer .
  • Neuroprotective Effects : In models of neurodegeneration, the compound has been observed to improve cognitive function and reduce neuronal death, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving patients with early-stage breast cancer demonstrated that a derivative of this compound improved treatment outcomes when combined with standard chemotherapy agents .
  • Case Study 2 : In a clinical trial focused on Alzheimer's disease, participants receiving this compound showed improved cognitive scores compared to the control group after six months of treatment .

Q & A

Q. Resolution Strategies :

X-Ray Crystallography : Definitive confirmation of absolute configuration.

Comparative Activity : Biological assays (e.g., IC50) differentiate pseudo-enantiomers. For example, (1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivatives show IC50 = 77.57 µM, while (1S,4S,5R)-2-azabicyclo[3.2.1]octanes exhibit IC50 = 6.25 µM .

What catalytic systems optimize stereoselectivity in derivatizing this scaffold?

Category: Advanced Catalyst Screening
Answer:
Catalyst performance depends on ligand geometry and reaction conditions:

CatalystLoadingSolventee (%)Yield (%)
Ligand 4310 mol%CH₂Cl₂80–8570–75
Pseudo-enantiomer of Ligand 4310 mol%CH₂Cl₂65–7085–90
  • Key Insight : Ligands mimicking the bicyclic scaffold’s topology enhance enantioselectivity but may reduce yield .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve chiral induction but require lower temperatures (−20°C) .

How does structural modification of the bicyclic core impact biological activity?

Category: Advanced Structure-Activity Relationship (SAR)
Answer:
Modifications to the azabicyclo scaffold significantly alter activity:

CompoundBicyclic CoreIC50 (µM)
[32](1S,3S,4R)-2-azabicyclo[2.2.1]heptane77.57
[33](1S,4S,5R)-2-azabicyclo[3.2.1]octane6.25
  • Trend : Larger ring systems (e.g., azabicyclo[3.2.1]octanes) enhance target binding due to increased conformational rigidity .
  • Derivatization : Adding tropane moieties or azide groups (e.g., benzyl 3-(azidomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate) improves cell permeability .

What safety considerations apply when handling this compound?

Category: Basic Safety Protocols
Answer:

  • Exposure Prevention : Use gloves and goggles (S24/25 protocols) to avoid skin/eye contact .
  • Storage : Store anhydrous under N₂ at −20°C to prevent hydrolysis of the ester group .
  • Decomposition : Avoid strong acids/bases to prevent ring-opening reactions .

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